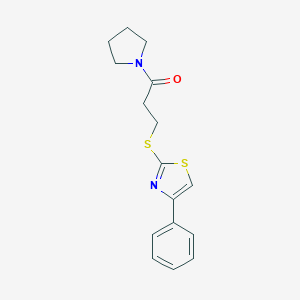![molecular formula C17H23N5O4S2 B285485 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285485.png)
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide typically involves multiple steps. The starting materials often include 5-ethyl-1,3,4-oxadiazole and 4-(4-methanesulfonyl-piperazin-1-yl)-phenylamine. The key steps in the synthesis may involve:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
Thioether formation: The oxadiazole ring is then functionalized with a thiol group to form the thioether linkage.
Amide bond formation: The final step involves coupling the thioether with the piperazine derivative to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Aplicaciones Científicas De Investigación
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.
Materials Science: The compound’s functional groups may impart interesting properties to materials, making it useful in the development of new materials.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Industrial Applications: The compound may find use in various industrial processes, including catalysis and polymer synthesis.
Mecanismo De Acción
The mechanism of action of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and piperazine moiety can play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide
- 2-(5-Propyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide
Uniqueness
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the ethyl group on the oxadiazole ring and the methanesulfonyl-piperazine moiety distinguishes it from similar compounds, potentially leading to different reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H23N5O4S2 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H23N5O4S2/c1-3-16-19-20-17(26-16)27-12-15(23)18-13-4-6-14(7-5-13)21-8-10-22(11-9-21)28(2,24)25/h4-7H,3,8-12H2,1-2H3,(H,18,23) |
Clave InChI |
RALBNHBYAYWNTM-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(O1)SCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
SMILES canónico |
CCC1=NN=C(O1)SCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-3-isoxazolyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285402.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285404.png)
![N,N-diethyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285405.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B285407.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285411.png)
![4-(4-Bromophenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]sulfanyl}-1,3-thiazole](/img/structure/B285413.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285417.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B285418.png)
![2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B285421.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285422.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285423.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285424.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285425.png)
